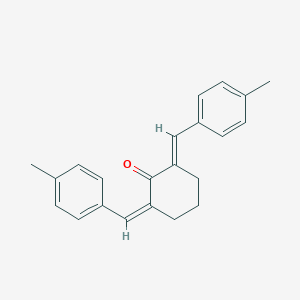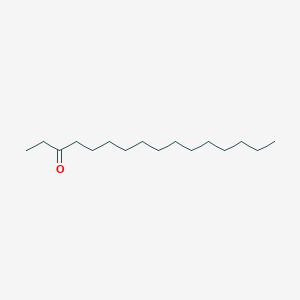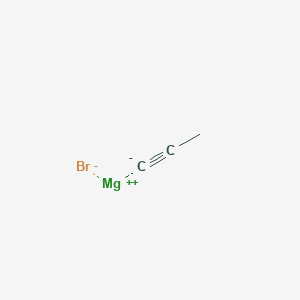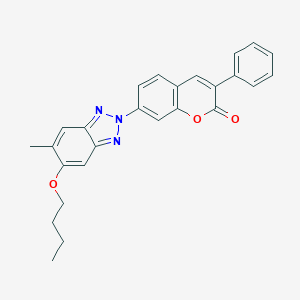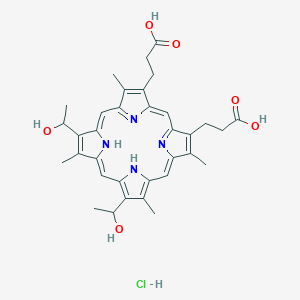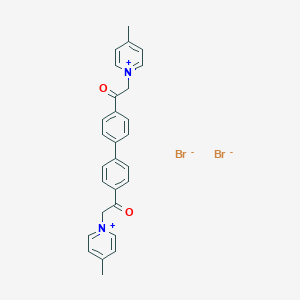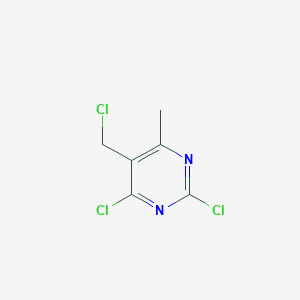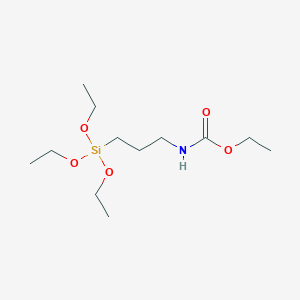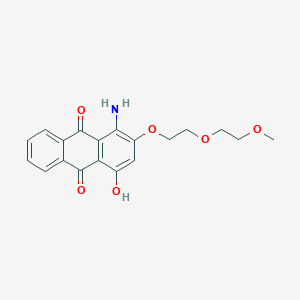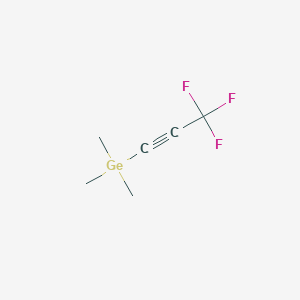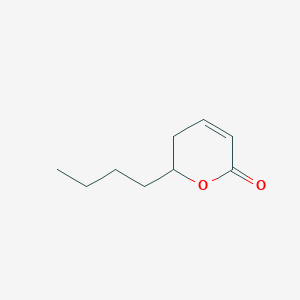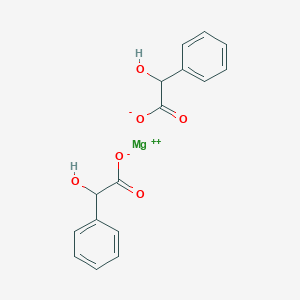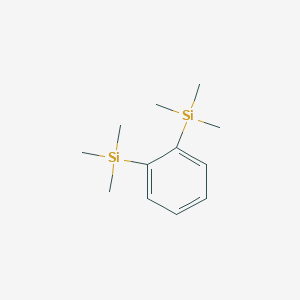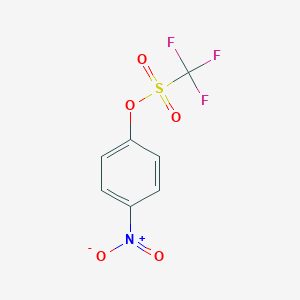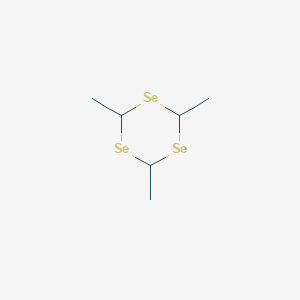
2,4,6-Trimethyl-1,3,5-triselenacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-1,3,5-triselenacyclohexane, also known as TMTSH, is a cyclic organic compound that contains three selenium atoms. TMTSH has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is based on its ability to donate electrons to other molecules. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can act as a powerful reducing agent due to the presence of three selenium atoms, which have a high electron density. When 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is added to a reaction mixture, it can donate electrons to the substrate, leading to the reduction of the substrate and the formation of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane oxide.
Biochemical And Physiological Effects
2,4,6-Trimethyl-1,3,5-triselenacyclohexane has been shown to have several biochemical and physiological effects. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can act as an antioxidant and can scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Advantages And Limitations For Lab Experiments
2,4,6-Trimethyl-1,3,5-triselenacyclohexane has several advantages and limitations for lab experiments. One of the main advantages of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is its high reducing power, which makes it a useful reagent in various organic synthesis reactions. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane also has a high stability and can be stored for long periods without degradation. However, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is highly reactive and can react with air and water, leading to the formation of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane oxide. Additionally, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is highly toxic and can cause severe health effects if not handled properly.
Future Directions
There are several future directions for the study of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane. One area of research is the development of new synthetic methods for 2,4,6-Trimethyl-1,3,5-triselenacyclohexane that can improve the yield and purity of the compound. Another area of research is the study of the mechanism of action of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane and its potential applications in various fields, including organic synthesis, materials science, and medicine. Additionally, the development of new derivatives of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane with improved properties and reduced toxicity is an area of active research. Overall, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has significant potential for various applications and is an exciting area of research in the field of organic chemistry.
Synthesis Methods
The synthesis of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is a complex process that involves several steps. The first step is the preparation of 1,3-dibromo-2,4,6-trimethylbenzene, which is then reacted with selenium powder in the presence of a reducing agent to form 2,4,6-Trimethyl-1,3,5-triselenacyclohexane. The yield of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can be improved by using a high-pressure reactor and optimizing the reaction conditions.
Scientific Research Applications
2,4,6-Trimethyl-1,3,5-triselenacyclohexane has been studied extensively in the field of organic chemistry due to its unique chemical properties. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can act as a powerful reducing agent and can be used in various organic synthesis reactions, including the reduction of carbonyl compounds, nitro compounds, and halogens. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has also been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
properties
CAS RN |
15732-69-1 |
|---|---|
Product Name |
2,4,6-Trimethyl-1,3,5-triselenacyclohexane |
Molecular Formula |
C6H12Se3 |
Molecular Weight |
321.1 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-triselenane |
InChI |
InChI=1S/C6H12Se3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3 |
InChI Key |
RJUUBQVYTZCHED-UHFFFAOYSA-N |
SMILES |
CC1[Se]C([Se]C([Se]1)C)C |
Canonical SMILES |
CC1[Se]C([Se]C([Se]1)C)C |
Other CAS RN |
15732-69-1 |
synonyms |
2,4,6-Trimethyl-1,3,5-triselenacyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



